molecular formula C7H7Cl2NO3S B8548804 3,4-dichloro-N-methoxybenzenesulfonamide

3,4-dichloro-N-methoxybenzenesulfonamide

Cat. No.: B8548804
M. Wt: 256.11 g/mol
InChI Key: OLHWDVYIMQSQIR-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chlorine atoms at the 3- and 4-positions and a methoxy group attached to the sulfonamide nitrogen. The dichloro substituents likely enhance lipophilicity and target-binding affinity, while the methoxy group may influence metabolic stability and solubility .

Properties

Molecular Formula

C7H7Cl2NO3S

Molecular Weight

256.11 g/mol

IUPAC Name

3,4-dichloro-N-methoxybenzenesulfonamide

InChI

InChI=1S/C7H7Cl2NO3S/c1-13-10-14(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

InChI Key

OLHWDVYIMQSQIR-UHFFFAOYSA-N

Canonical SMILES

CONS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features, physicochemical properties, and uses of 3,4-dichloro-N-methoxybenzenesulfonamide and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula (Molar Mass) Key Properties Primary Use
This compound 3,4-dichlorophenyl, N-methoxy sulfonamide C₇H₆Cl₂NO₃S (hypothetical) Predicted moderate lipophilicity Herbicide (inferred)
Etobenzanid 2,3-dichlorophenyl, ethoxymethoxy benzamide C₁₆H₁₅Cl₂NO₃ (340.21 g/mol) High solubility due to polar groups Herbicide
Sulfentrazone 2,4-dichlorophenyl, triazolyl methanesulfonamide C₁₁H₁₀Cl₂F₂N₄O₃S (387.19 g/mol) Strong soil adsorption (pKa ~6.5) Pre-emergent herbicide
Cpd. 478262-51-0 Chloroisoxazole, dimethoxybenzenesulfonyl C₂₀H₂₁ClN₂O₉S₂ (532.97 g/mol) High density (1.452 g/cm³), low pKa (-7.34) Specialty herbicide

Key Research Findings

  • Substituent Position Effects: The 3,4-dichloro configuration in the target compound may enhance binding to acetolactate synthase (ALS) enzymes compared to 2,4-dichloro analogs like sulfentrazone, which targets protoporphyrinogen oxidase (PPO) . Ethoxymethoxy groups in etobenzanid improve systemic mobility in plants, whereas the methoxy group in this compound may limit translocation due to reduced polarity .
  • Physicochemical Properties: The compound from (Cpd. Higher molar mass and complex structures (e.g., Cpd. 478262-51-0) correlate with prolonged soil persistence but may increase bioaccumulation risks .
  • Biological Activity :

    • Sulfentrazone’s triazolyl group enables broad-spectrum weed control, while this compound’s simpler structure may restrict its efficacy to specific weed species .
    • Isoxazole-containing compounds (e.g., Cpd. 478262-51-0) often target nitrogen metabolism pathways, differing from the ALS inhibition mechanism of sulfonamides .

Critical Notes and Limitations

  • Data Gaps : Direct experimental data on this compound are scarce; inferences rely on structural analogs.
  • Contradictions : ’s compound has conflicting properties (e.g., low pKa vs. high molecular weight), complicating direct comparisons.
  • Environmental Impact : Simpler sulfonamides like this compound may degrade faster than poly-substituted analogs, reducing ecological persistence .

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